molecular formula C16H33NO B13995963 n,n-Diheptylacetamide CAS No. 24956-05-6

n,n-Diheptylacetamide

Cat. No.: B13995963
CAS No.: 24956-05-6
M. Wt: 255.44 g/mol
InChI Key: UHGFFZLCTCGKNX-UHFFFAOYSA-N
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Description

N,N-Diheptylacetamide is an organic compound belonging to the class of N,N-dialkylamides. It is characterized by the presence of two heptyl groups attached to the nitrogen atom of an acetamide moiety. This compound is known for its applications in various fields, including organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Diheptylacetamide can be synthesized through the reaction of heptylamine with acetic anhydride. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the amide bond. The reaction can be represented as follows:

CH3CO2O+2C7H15NH2CH3CON(C7H15)2+H2O\text{CH}_3\text{CO}_2\text{O} + 2\text{C}_7\text{H}_{15}\text{NH}_2 \rightarrow \text{CH}_3\text{CON}(\text{C}_7\text{H}_{15})_2 + \text{H}_2\text{O} CH3​CO2​O+2C7​H15​NH2​→CH3​CON(C7​H15​)2​+H2​O

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N,N-Diheptylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide to the corresponding amine.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: N,N-Diheptylamine.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N,N-Diheptylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Diheptylacetamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and facilitating their extraction. In biological systems, it may interact with proteins and enzymes, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylacetamide: A common polar solvent used in organic synthesis.

    N,N-Diethylacetamide: Similar in structure but with ethyl groups instead of heptyl groups.

    N,N-Dibutylacetamide: Contains butyl groups and is used in various chemical processes.

Uniqueness

N,N-Diheptylacetamide is unique due to its longer alkyl chains, which can influence its solubility, reactivity, and interactions with other molecules. This makes it particularly useful in specific industrial applications where longer alkyl chains are advantageous.

Properties

CAS No.

24956-05-6

Molecular Formula

C16H33NO

Molecular Weight

255.44 g/mol

IUPAC Name

N,N-diheptylacetamide

InChI

InChI=1S/C16H33NO/c1-4-6-8-10-12-14-17(16(3)18)15-13-11-9-7-5-2/h4-15H2,1-3H3

InChI Key

UHGFFZLCTCGKNX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCN(CCCCCCC)C(=O)C

Origin of Product

United States

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